molecular formula C18H16N2O4S2 B7734142 N,N'-Diphenyl-1,3-benzenedisulfonamide

N,N'-Diphenyl-1,3-benzenedisulfonamide

Cat. No.: B7734142
M. Wt: 388.5 g/mol
InChI Key: FOZNSDFKNPUWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Diphenyl-1,3-benzenedisulfonamide is an organic compound characterized by the presence of two phenyl groups attached to a 1,3-benzenedisulfonamide core

Scientific Research Applications

N,N’-Diphenyl-1,3-benzenedisulfonamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diphenyl-1,3-benzenedisulfonamide typically involves the reaction of 1,3-benzenedisulfonyl chloride with aniline under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-Diphenyl-1,3-benzenedisulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyl-1,3-benzenedisulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N,N’-Diphenyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Diphenyl-1,3-benzenedisulfonamide is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with anions makes it particularly valuable in the field of anion recognition and binding .

Properties

IUPAC Name

1-N,3-N-diphenylbenzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-25(22,19-15-8-3-1-4-9-15)17-12-7-13-18(14-17)26(23,24)20-16-10-5-2-6-11-16/h1-14,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZNSDFKNPUWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Diphenyl-1,3-benzenedisulfonamide
Reactant of Route 2
Reactant of Route 2
N,N'-Diphenyl-1,3-benzenedisulfonamide
Reactant of Route 3
Reactant of Route 3
N,N'-Diphenyl-1,3-benzenedisulfonamide
Reactant of Route 4
Reactant of Route 4
N,N'-Diphenyl-1,3-benzenedisulfonamide
Reactant of Route 5
Reactant of Route 5
N,N'-Diphenyl-1,3-benzenedisulfonamide
Reactant of Route 6
Reactant of Route 6
N,N'-Diphenyl-1,3-benzenedisulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.